molecular formula C19H26BF3O4 B2710843 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester CAS No. 2096341-86-3

3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester

Cat. No.: B2710843
CAS No.: 2096341-86-3
M. Wt: 386.22
InChI Key: BMZHYBAXJQFTLD-UHFFFAOYSA-N
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Description

3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester is a complex organic compound that features a boronic acid group, a trifluoromethyl group, and a tetrahydropyran ring

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The synthesis of boronic acids typically involves the reaction of a Grignard reagent with a boronic ester. In this case, the Grignard reagent derived from 3-(tetrahydropyran-2-yl)methoxy-5-trifluoromethylbenzene reacts with a boronic ester such as pinacol boronic acid ester.

  • Pinacol Ester Formation: The pinacol ester is formed by reacting the boronic acid with pinacol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Types of Reactions:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The trifluoromethyl group is resistant to reduction, but the boronic acid group can be reduced under specific conditions.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the boronic acid group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reduction reactions may require specific catalysts and reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as amines or alcohols.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Reduced Boronic Acids: Formed through reduction reactions.

  • Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology: The compound can be used as a probe in biological studies to investigate the role of boronic acids in biological systems. It may also be used in the development of new diagnostic tools and therapeutic agents.

Medicine: The trifluoromethyl group in the compound can enhance the metabolic stability of pharmaceuticals, making it valuable in drug design and development. The compound may also be used in the synthesis of new drugs with improved efficacy and safety profiles.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or pseudohalide to form a new carbon-carbon bond. The trifluoromethyl group can enhance the stability and reactivity of the compound, making it more effective in these reactions.

Molecular Targets and Pathways Involved:

  • Suzuki-Miyaura Cross-Coupling: The boronic acid group targets halides or pseudohalides, facilitating the formation of carbon-carbon bonds.

  • Biological Probes: The compound may interact with specific biological targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents on the aromatic ring.

  • Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups in various positions.

  • Tetrahydropyran Derivatives: Compounds featuring tetrahydropyran rings with different substituents.

Uniqueness: 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester is unique due to the combination of the boronic acid group, trifluoromethyl group, and tetrahydropyran ring. This combination provides the compound with distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(oxan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BF3O4/c1-17(2)18(3,4)27-20(26-17)14-9-13(19(21,22)23)10-16(11-14)25-12-15-7-5-6-8-24-15/h9-11,15H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZHYBAXJQFTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCCCO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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